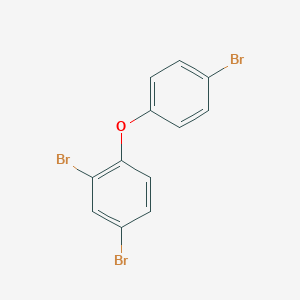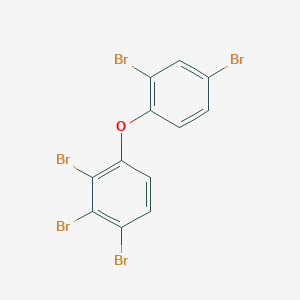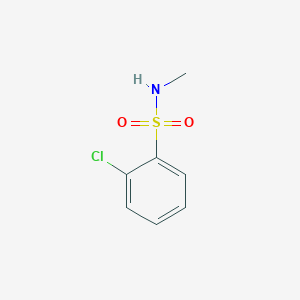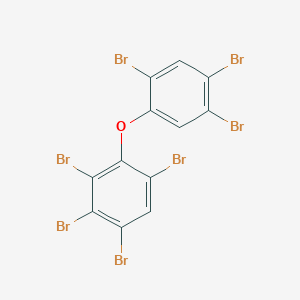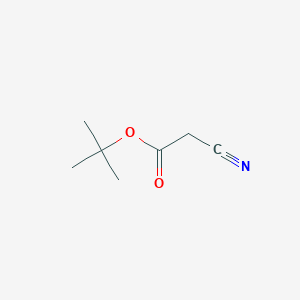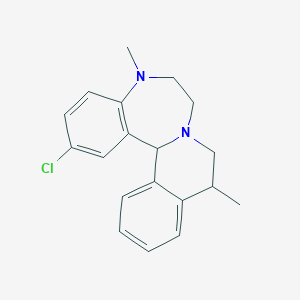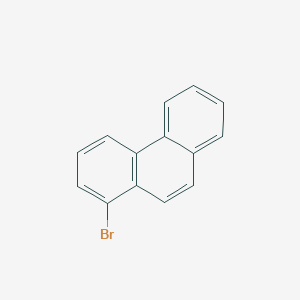
1-Bromophenanthrene
Descripción general
Descripción
1-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-fused benzene ring structure. The bromine atom in 1-bromophenanthrene can act as a reactive site for further chemical transformations, making it a valuable intermediate in organic synthesis. The presence of the bromine substituent can influence the physical, chemical, and optical properties of the molecule, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of phenanthrene derivatives, including 1-bromophenanthrene, can be achieved through various methods. One approach involves the palladium-catalyzed cascade reaction of o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols, which results in the formation of phenanthrenes through deacetonative cross-coupling and sequential intramolecular cyclization . Another method utilizes N-Bromosuccinimide (NBS)-induced intramolecular cycloaromatization starting from electron-withdrawing group substituted 1-biphenyl-2-ylethanones to synthesize 10-phenanthrenols . Additionally, the Aryne Diels-Alder reaction followed by aromatization has been employed to construct phenanthrenes from β-bromovinylarenes .
Molecular Structure Analysis
The molecular structure of 1-bromophenanthrene is characterized by the presence of a bromine atom attached to the phenanthrene core. This substitution can significantly affect the molecule's electronic distribution and steric hindrance, which in turn influences its reactivity and interaction with other molecules. The position and number of bromine substituents can also impact the self-assembly and 2D nanoarchitectures of phenanthrene derivatives .
Chemical Reactions Analysis
1-Bromophenanthrene and its derivatives participate in various chemical reactions. Bromination of BN-PAHs like 1-bromophenanthrene proceeds with complete regioselectivity, leading to different substituted derivatives through cross-coupling reactions . The reactivity of 1-bromophenanthrene with organolithium compounds has been explored, demonstrating its potential for further functionalization . Additionally, the synthesis of 1H-Cyclopropa[b]phenanthrene from 1-bromo-2-chlorocyclopropene illustrates the versatility of bromophenanthrene derivatives in constructing more complex PAHs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromophenanthrene are influenced by the bromine substituent. The presence of bromine can enhance the molecule's reactivity towards nucleophilic and electrophilic agents. The optical properties, such as fluorescence quantum yields, are also affected by the bromine atom and the overall molecular structure. Highly fluorescent derivatives of 1-bromophenanthrene have been synthesized, showing substantial increases in quantum yield compared to unsubstituted phenanthrene . The self-assembly behavior of brominated phenanthrene derivatives is governed by intermolecular interactions, including halogen bonding and van der Waals forces, which are modulated by the position and number of bromine atoms .
Aplicaciones Científicas De Investigación
Fluorescence Probing and Detection
1-Bromophenanthrene has been utilized as a fluorescence probe, particularly in the detection of trace palladium (Pd). The transformation of 9-bromophenanthrene (9-BrP) under the catalysis of Pd2+ into phenanthrene, which emits stronger fluorescence, demonstrates its potential in enhancing fluorescence for the determination of Pd. This method shows excellent selectivity and specificity, making it useful for the routine determination of Pd in various samples, such as lake water and surface soil (Qin et al., 2016).
Synthesis and Functionalization
The synthesis and functionalization of 1-Bromophenanthrene derivatives have been explored for various applications. For instance, 1,2-dihydro-1-aza-2-boraphenanthrene, synthesized from 2-bromo-1-vinylnaphthalene, exhibits a significant increase in quantum yield, highlighting its potential in various optical applications (Abengózar et al., 2019). Additionally, the CuBr2-promoted cyclization and bromination of arene–alkynes have been developed to efficiently form 9-bromophenanthrene derivatives, providing a novel protocol for C–Br bond formation via the reductive elimination of Cu(III) species (Liu et al., 2016).
Electrosynthesis and Characterization
1-Bromophenanthrene has been the subject of electrosynthesis studies. For example, poly(9-bromophenanthrene) (P9BP) was synthesized electrochemically from its monomer in boron trifluoride diethyl etherate. P9BP films demonstrated good electrochemical behavior and thermal stability, along with being a blue light emitter, suggesting its application in semi-conducting materials (Xie et al., 2009).
Photoluminescence and Phosphorescence Studies
The luminescent properties of 1-Bromophenanthrene derivatives have been extensively studied. The heavy atom effect on the luminescence of phenanthrene and its derivatives, including 1-Bromophenanthrene, has been investigated, revealing insights into radiative and radiationless transitions from excited states, thus contributing to the understanding of luminescent materials (Masetti et al., 1971).
Molecular Interactions and Crystal Formation
Studies on 9-bromophenanthrene have also focused on its interactions and crystal formation. The phosphorescent behaviors of 9-bromo- and 9-iodophenanthrene in crystals, modulated by π–π interactions and various bonding types, have been explored, providing insights into the development of new luminescent materials and the manipulation of their properties (Zhu et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXEFKYMBTAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552850 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromophenanthrene | |
CAS RN |
51958-51-1 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

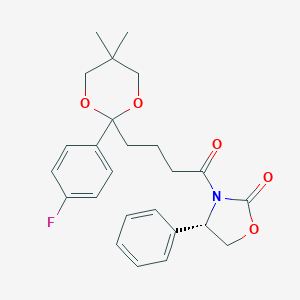
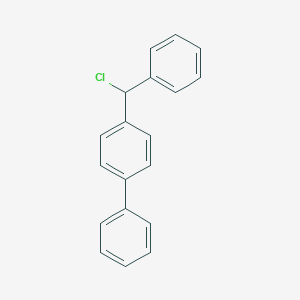
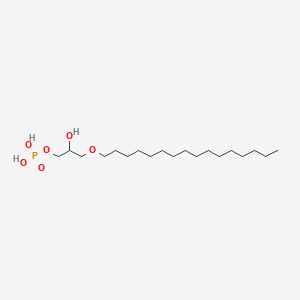
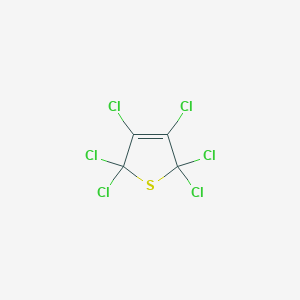
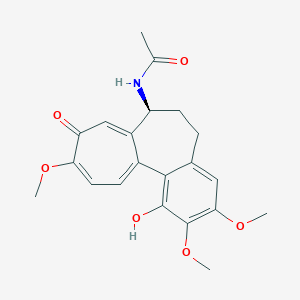
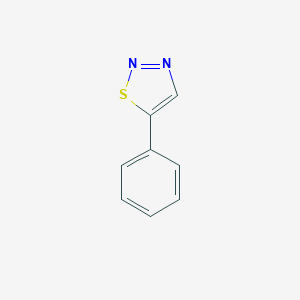
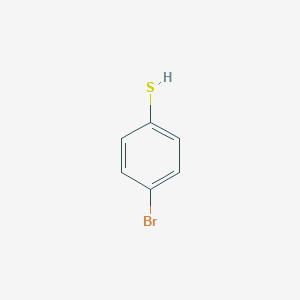
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
